molecular formula C6H3Cl2FIN B8140543 3,5-Dichloro-4-fluoro-2-iodoaniline

3,5-Dichloro-4-fluoro-2-iodoaniline

Cat. No.: B8140543
M. Wt: 305.90 g/mol
InChI Key: NAJQNQZPSOCFMK-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-fluoro-2-iodoaniline is an organic compound with the molecular formula C6H3Cl2FIN It is a halogenated aniline derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-fluoro-2-iodoaniline typically involves halogenation reactions. One common method is the sequential halogenation of aniline derivatives. For instance, starting with 4-fluoroaniline, chlorination can be performed using chlorine gas or other chlorinating agents to introduce chlorine atoms at the 3 and 5 positions. Subsequently, iodination can be achieved using iodine or iodine monochloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents, catalysts, and temperature control are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-fluoro-2-iodoaniline can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds or other complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid can facilitate electrophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce nitroanilines.

Scientific Research Applications

3,5-Dichloro-4-fluoro-2-iodoaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It serves as a building block in the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-fluoro-2-iodoaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-4-fluoroaniline
  • 3,5-Dichloro-2-iodoaniline
  • 4-Fluoro-2-iodoaniline

Uniqueness

3,5-Dichloro-4-fluoro-2-iodoaniline is unique due to the combination of chlorine, fluorine, and iodine atoms on the benzene ring. This specific arrangement imparts distinct chemical reactivity and potential biological activity compared to other halogenated anilines.

Properties

IUPAC Name

3,5-dichloro-4-fluoro-2-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FIN/c7-2-1-3(11)6(10)4(8)5(2)9/h1H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJQNQZPSOCFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)Cl)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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